An In-depth Technical Guide to 2-Chloro-5-cyanophenylboronic acid: Properties, Synthesis, and Core Applications
An In-depth Technical Guide to 2-Chloro-5-cyanophenylboronic acid: Properties, Synthesis, and Core Applications
Abstract
2-Chloro-5-cyanophenylboronic acid is a highly functionalized aromatic boronic acid that has emerged as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring both an electron-withdrawing chloro and a cyano group, imparts specific reactivity and structural attributes that are highly sought after in the fields of medicinal chemistry and materials science. This guide provides an in-depth analysis of the compound's physicochemical properties, detailed protocols for its application in the cornerstone Suzuki-Miyaura coupling reaction, and an exploration of its role in the development of complex molecules. The content herein is structured to provide researchers, chemists, and drug development professionals with both foundational knowledge and actionable, field-proven insights to effectively utilize this versatile reagent.
Introduction and Physicochemical Profile
2-Chloro-5-cyanophenylboronic acid is an organoboron compound characterized by a phenyl ring substituted with a boronic acid moiety [-B(OH)₂], a chlorine atom, and a cyano group (-C≡N) at positions 2 and 5, respectively.[1][2] The presence of the electron-withdrawing chloro and cyano groups significantly influences the electronic properties of the benzene ring and the reactivity of the boronic acid group, making it a valuable nucleophilic partner in palladium-catalyzed cross-coupling reactions.[1][3]
Its primary utility lies in its role as a molecular scaffold. The boronic acid functional group is a gateway for forming new carbon-carbon bonds, most notably through the Suzuki-Miyaura reaction, while the chloro and cyano substituents offer sites for further synthetic elaboration or act as critical pharmacophores in biologically active molecules.[3][4]
Core Physicochemical Data
A comprehensive understanding of a reagent's physical and chemical properties is paramount for its effective use in a laboratory setting. The key data for 2-Chloro-5-cyanophenylboronic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 936249-33-1 | [1][2][5][6] |
| Molecular Formula | C₇H₅BClNO₂ | [1][2][5][6] |
| Molecular Weight | 181.38 g/mol | [1][2][5] |
| Appearance | White to off-white solid/powder | [1][2] |
| Purity | Typically ≥97% or ≥98% | [1][2] |
| Boiling Point | ~370.8 °C at 760 mmHg | [6][7] |
| Density | ~1.4 g/cm³ | [6][7] |
| IUPAC Name | (2-chloro-5-cyanophenyl)boronic acid | [2][5] |
Structural Representation
The chemical structure dictates the compound's reactivity and steric profile.
Caption: Structure of 2-Chloro-5-cyanophenylboronic acid.
The Suzuki-Miyaura Coupling: A Core Application
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C-C bond formation in organic synthesis.[8][9][10] It involves the palladium-catalyzed cross-coupling of an organoboron compound (like 2-Chloro-5-cyanophenylboronic acid) with an organic halide or pseudohalide.[8][9] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[9][11][12]
The Catalytic Cycle: Mechanistic Insights
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.[13][14]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R¹-X), forming a Pd(II) intermediate.[8][13][15]
-
Transmetalation: This is the key step where the organic group from the boronic acid (R²) is transferred to the palladium center. This process requires activation by a base, which forms a more nucleophilic boronate species [-B(OH)₃]⁻.[8][16][17][18] The halide on the Pd(II) complex is replaced by the R² group.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][9][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-Chloro-5-cyanophenylboronic acid with a generic aryl bromide.
Materials:
-
Aryl Bromide (1.0 equiv)
-
2-Chloro-5-cyanophenylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[19]
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)[17]
-
Solvent System (e.g., Dioxane/Water, Toluene/Water, or DMF)
-
Inert Gas (Nitrogen or Argon)
-
Schlenk flask or equivalent reaction vessel
Methodology:
-
Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (e.g., Nitrogen). This ensures anhydrous and oxygen-free conditions, which are critical for catalyst stability.
-
Reagent Addition: To the flask, add the aryl bromide (1.0 equiv), 2-Chloro-5-cyanophenylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.
-
Solvent Degassing & Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio). Degassing (e.g., via three freeze-pump-thaw cycles or by sparging with inert gas for 20-30 minutes) is crucial to remove dissolved oxygen, which can oxidatively degrade the Pd(0) catalyst.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is fully consumed. This provides a clear endpoint and prevents unnecessary heating or byproduct formation.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification & Characterization: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the desired biaryl product. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Applications in Drug Discovery and Materials Science
The structural motif provided by 2-Chloro-5-cyanophenylboronic acid is present in numerous compounds explored in medicinal chemistry and materials science. The cyano group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the chlorine atom can modulate lipophilicity and metabolic stability.
-
Pharmaceutical Intermediates: This reagent is a key building block for synthesizing complex heterocyclic systems and biaryl compounds that are scaffolds for potential drug candidates.[3][4] Its derivatives are investigated as inhibitors of various enzymes or as ligands for receptors in diverse therapeutic areas.
-
Materials Science: The rigid, functionalized aromatic ring can be incorporated into organic light-emitting diodes (OLEDs), conductive polymers, or liquid crystals, where the electronic properties imparted by the chloro and cyano groups are advantageous.[3]
Safety, Handling, and Storage
Proper handling and storage are essential for maintaining the integrity of the reagent and ensuring laboratory safety.
-
Hazards: 2-Chloro-5-cyanophenylboronic acid is harmful if swallowed and causes skin and serious eye irritation.[2][5][7] It may also cause respiratory irritation.[5][7]
-
Handling: Always handle this chemical in a well-ventilated fume hood.[22][23] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][22][24] Avoid creating dust.[22][24]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[1][22] Refrigeration is often recommended to prevent degradation.[22] Boronic acids can undergo dehydration to form boroxine trimers, so consistent storage conditions are important.
References
-
Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]
-
Palladium catalyzed couplings. (2020, July 1). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]
-
Alvarez, S., Cardenas, D. J., & de Lera, A. R. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved January 5, 2026, from [Link]
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025, August 10). Nature Public Health Emergency Collection. Retrieved January 5, 2026, from [Link]
-
Understanding the Chemical Properties of 2-Chloro-5-cyanophenylboronic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 5, 2026, from [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (n.d.). Semantic Scholar. Retrieved January 5, 2026, from [Link]
-
2-Chloro-5-cyanophenylboronic acid. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. Retrieved January 5, 2026, from [Link]
-
Buy 2-CHLORO-5-CYANOPHENYLBORONIC ACID from Chemsigma International Co., Ltd. (n.d.). LookChem. Retrieved January 5, 2026, from [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv. Retrieved January 5, 2026, from [Link]
-
Suzuki-Miyaura coupling revisited: an integrated computational study. (n.d.). Semantic Scholar. Retrieved January 5, 2026, from [Link]
-
MSDS of 5-chloro-2-cyanophenylboronic acid. (2018, December 18). Capot Chemical. Retrieved January 5, 2026, from [Link]
-
2-chloro-5-cyanophenylboronic acid (C7H5BClNO2). (n.d.). PubChemLite. Retrieved January 5, 2026, from [Link]
-
The Chemistry and Applications of (3-Chloro-5-cyanophenyl)boronic Acid. (n.d.). Autech. Retrieved January 5, 2026, from [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
-
2-Chloro-5-cyanophenylboronic acid. (n.d.). Oakwood Chemical. Retrieved January 5, 2026, from [Link]
-
Application in medicinal chemistry and comparison studies. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor. Retrieved January 5, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-Chloro-5-cyanophenylboronic acid | C7H5BClNO2 | CID 2763279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. [PDF] Suzuki-Miyaura coupling revisited: an integrated computational study. | Semantic Scholar [semanticscholar.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. fishersci.com [fishersci.com]
- 23. tcichemicals.com [tcichemicals.com]
- 24. capotchem.com [capotchem.com]
